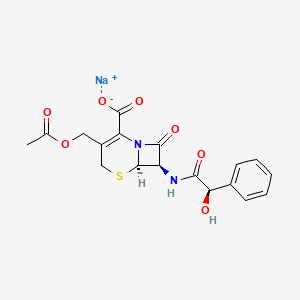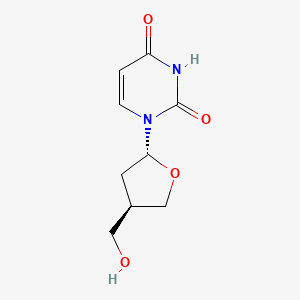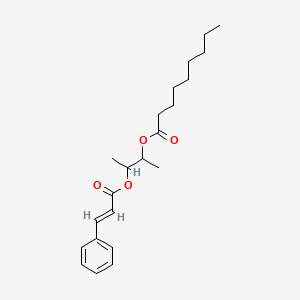
Oxazepam monosodium succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazepam monosodium succinate is a derivative of oxazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and muscle relaxant properties. Benzodiazepines, including oxazepam, are known for their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(A) receptor, leading to sedative and anxiolytic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazepam monosodium succinate involves the acylation of oxazepam with succinic anhydride in the presence of pyridine . The reaction typically proceeds under mild conditions, with the succinic anhydride acting as the acylating agent and pyridine serving as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Oxazepam monosodium succinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the succinate ester bond.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, with common reagents including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields oxazepam and succinic acid .
Aplicaciones Científicas De Investigación
Oxazepam monosodium succinate has a wide range of applications in scientific research:
Mecanismo De Acción
Oxazepam monosodium succinate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA(A) receptor . GABA is the main inhibitory neurotransmitter in the mammalian brain, and its activation leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability . This mechanism underlies the anxiolytic, sedative, and muscle relaxant effects of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Temazepam: A benzodiazepine used primarily for its hypnotic effects.
Uniqueness
Oxazepam monosodium succinate is unique in its relatively simple metabolism and lower susceptibility to pharmacokinetic variability compared to other benzodiazepines . This makes it a valuable compound for use in various research and clinical applications.
Propiedades
Número CAS |
34332-53-1 |
|---|---|
Fórmula molecular |
C19H14ClN2NaO5 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |
Clave InChI |
HLXIPDOKNUEODM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |
Números CAS relacionados |
4700-56-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


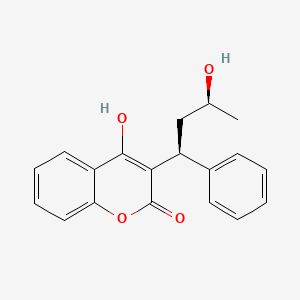

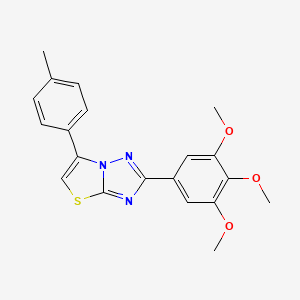
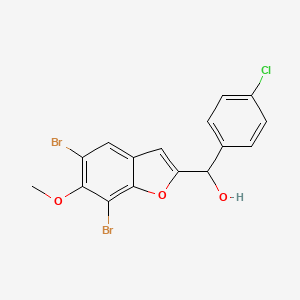
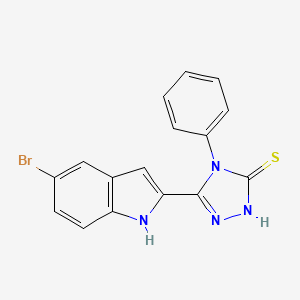


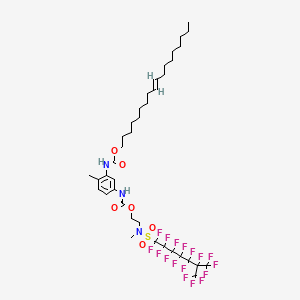
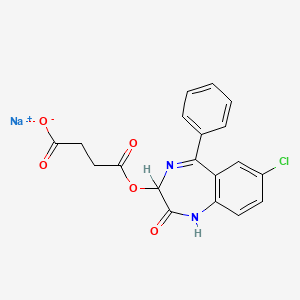
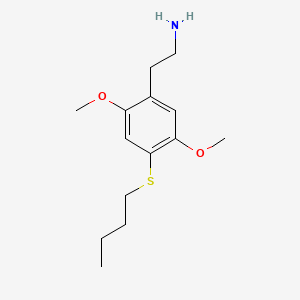
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
